molecular formula C22H22N2O3S B4523472 [2-(3,4-Dimethoxyphenyl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(3,4-Dimethoxyphenyl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B4523472
M. Wt: 394.5 g/mol
InChI Key: YARDZEVJLXOJSJ-UHFFFAOYSA-N
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Description

The compound 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone is a quinoline-based methanone derivative featuring a 3,4-dimethoxyphenyl substituent at the quinoline C2 position and a thiomorpholine group linked via the methanone moiety. Its molecular formula is C₂₂H₂₂N₂O₃S, with a molecular weight of 394.49 g/mol .

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-20-8-7-15(13-21(20)27-2)19-14-17(16-5-3-4-6-18(16)23-19)22(25)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDZEVJLXOJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCSCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which involves the reaction of an arylamine, benzaldehyde, and an activated olefin such as methyl isoeugenol in the presence of a deep eutectic solvent like choline chloride-zinc chloride . This is followed by an N-acylation reaction with the respective acid chloride to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the thiomorpholine sulfur.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline or thiomorpholine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its structural similarity to known bioactive molecules. It is being investigated for its anticancer, antibacterial, and antifungal properties .

Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes, while the thiomorpholine moiety may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Methanone Derivatives

Key Observations :

  • The target compound’s thiomorpholine group shares structural similarity with , but the latter features a dichlorophenylamino group, which may enhance electrophilicity and alter binding interactions compared to the electron-rich dimethoxyphenyl group.
  • Pyridine-substituted analogs exhibit significantly higher synthetic yields (80–85%) compared to pyrrole derivatives (20–25%), likely due to pyridine’s superior stability under reaction conditions.
Substituent Effects on Physicochemical Properties
  • 3,4-Dimethoxyphenyl (Target Compound): Enhances lipophilicity and may improve membrane permeability.
  • 3,4-Dichlorophenylamino (): Chlorine atoms increase molecular weight and introduce electron-withdrawing effects, possibly improving oxidative stability but reducing solubility.
  • Pyridine vs. Thiomorpholine ( vs. Target) : Pyridine’s aromatic nitrogen offers hydrogen-bonding capability, while thiomorpholine’s sulfur atom may enhance solubility in polar solvents.

Non-Quinoline Methanone Analogs

Triazole and Thienoquinoline Derivatives
Compound Class Example Structure Key Features Toxicity Prediction
Triazole Derivatives 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid Combines triazole core with dimethoxyphenyl Low acute toxicity (predicted)
Thienoquinoline 3-Amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone Fluorophenyl group introduces electronegativity Not reported

Key Observations :

  • Triazole derivatives retain the 3,4-dimethoxyphenyl motif but lack the quinoline scaffold, which may reduce π-π stacking interactions critical for target binding.

Methanone-Linked Heterocycles

  • [2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone : Substitution of thiomorpholine with 4-ethylpiperazine introduces a basic nitrogen, likely increasing water solubility and altering pharmacokinetics.
  • N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide : Replaces methanone with a carboxamide linker, demonstrating the versatility of quinoline derivatives in drug design.

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure indicates the presence of a quinoline moiety, which is often associated with diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit the following activities:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function.
  • Antioxidant Activity : The presence of methoxy groups in the phenyl ring could contribute to free radical scavenging abilities, thereby exhibiting antioxidant properties.

Acetylcholinesterase Inhibition Studies

Recent studies have demonstrated that derivatives of quinoline compounds possess significant AChE inhibitory activities. For instance, a study indicated that certain quinoline derivatives achieved IC50 values in the low micromolar range, suggesting strong inhibition capabilities. The specific IC50 for 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone remains to be elucidated through experimental assays.

CompoundIC50 (µM)Source
Quinoline Derivative A5.0
Quinoline Derivative B10.0
2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanoneTBDCurrent Study

Antioxidant Activity

The antioxidant capacity of quinoline derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging tests. These assays measure the ability of compounds to neutralize free radicals.

Assay TypeResult (IC50 µM)Reference
DPPH15.0
ABTS12.0

Case Studies

  • Neuroprotective Effects : A study evaluating the neuroprotective effects of similar quinoline compounds indicated that they could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Cognitive Enhancement : In vivo studies demonstrated that certain quinoline derivatives improved memory retention in animal models, supporting their role as cognitive enhancers through AChE inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3,4-Dimethoxyphenyl)quinolin-4-yl](thiomorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[2-(3,4-Dimethoxyphenyl)quinolin-4-yl](thiomorpholin-4-yl)methanone

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